1-Methyl-5-nitro-1H-benzo[d]imidazole HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHSNBCLYZAZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Techniques and Interpretation in Research on 1 Methyl 5 Nitro 1h Benzo D Imidazole Hcl and Analogues
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the study of 5-nitrobenzimidazole (B188599) derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs, including the nitro group (NO₂), the imidazole (B134444) N-H (in unmethylated analogues), aromatic C-H, and the C=N bond of the imidazole ring.
Research on a series of 5-nitro-2-substituted-1H-benzoimidazole derivatives provides valuable comparative data for understanding the IR spectrum of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl. The characteristic absorption bands for these analogues highlight the regions where key functional group vibrations are expected.
Key vibrational frequencies observed in 5-nitrobenzimidazole analogues include:
N-H Stretching: In analogues containing an N-H group on the imidazole ring, a characteristic stretching vibration is typically observed in the region of 3290-3423 cm⁻¹. The presence or absence of this band can confirm the substitution at the N-1 position, as would be the case for this compound.
C-H Stretching: Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, often in the 3061-3110 cm⁻¹ range for this class of compounds.
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the imidazole ring is a key indicator and is typically found in the 1595-1631 cm⁻¹ region.
N-O Stretching: The presence of the nitro group is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For 5-nitrobenzimidazole derivatives, a prominent band for the N-O stretch is often observed between 1504-1521 cm⁻¹. researchgate.net
C-N Stretching: The carbon-nitrogen single bond stretching vibration is typically seen in the 1438-1483 cm⁻¹ range. researchgate.net
The table below details the specific IR absorption bands for a selection of 5-nitro-2-substituted-1H-benzoimidazole analogues, providing a reference for the expected spectral features of this compound.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) |
| 5-Nitro-2-(2-nitro-phenyl)-1H-benzoimidazole | 3365 | 2913 | 1620 | 1481 | 1510 |
| 5-Nitro-2-(3-nitro-phenyl)-1H-benzoimidazole | 3360 | 3099 | 1624 | 1473 | 1521 |
| 5-Nitro-2-(4-nitro-phenyl)-1H-benzoimidazole | 3381 | 3110 | 1614 | 1483 | 1517 |
| Dimethyl-[4-(5-nitro-1H-benzoimidazole-2-yl)-phenyl]-amine | 3423 | 3095 | 1608 | 1438 | 1504 |
| 5-Nitro-2-p-tolyl-1H-benzoimidazole | 3323 | 3061 | 1627 | 1456 | 1506 |
| 2-(2-Methoxy-phenyl)-5-nitro-1H-benzoimidazole | 3377 | 3099 | 1595 | 1471 | 1517 |
| 2-(4-Bromo-phenyl)-5-nitro-1H-benzoimidazole | 3290 | 3101 | 1631 | 1473 | 1506 |
Data sourced from Kini et al., 2012. researchgate.net
For this compound, one would anticipate the absence of the N-H stretching band and the presence of characteristic absorptions for the nitro group, the aromatic system, and the C=N bond, consistent with the data presented for its analogues.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy is particularly useful for studying the conjugated π-electron system.
The UV-Vis spectra of nitro-substituted aromatic compounds are typically characterized by two main types of electronic transitions:
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In nitro-substituted benzene (B151609) derivatives, strong absorptions around 250 nm are often ascribed to π→π* transitions involving the nitro group and the benzene ring.
n→π* Transitions: These are lower energy transitions and involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen atoms of the imidazole ring) to a π* antibonding orbital. These transitions are typically of weaker intensity and appear at longer wavelengths. For nitroaromatic compounds, weak transitions around 350 nm are often characteristic of n→π* absorptions.
In the context of this compound and its analogues, the UV-Vis spectrum is expected to show distinct bands corresponding to these transitions. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the benzimidazole (B57391) ring system. For instance, studies on nitrobenzaldehydes have shown that the spectra are characterized by weak transitions around 350 nm (n→π) and strong absorptions around 250 nm (π→π).
| Transition Type | Approximate Wavelength Range (nm) | Description |
| π→π | ~250 | High-intensity absorption associated with the conjugated aromatic and nitro-group system. |
| n→π | ~350 | Low-intensity absorption from non-bonding electrons of the nitro and imidazole moieties. |
The study of the UV-Vis spectrum of this compound would be crucial in characterizing its electronic properties and confirming the integrity of the conjugated system after synthesis.
Reaction Mechanisms and Chemical Transformations Involving 1 Methyl 5 Nitro 1h Benzo D Imidazole Hcl and Its Core Scaffolding
Reaction Pathway Elucidation
The construction of the benzimidazole (B57391) ring system is not a singular process but can be achieved through various synthetic routes. The most common and versatile methods involve the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid (or its derivatives). rsc.orgbeilstein-journals.orgorgsyn.org The specific pathway involves a sequence of nucleophilic attack, cyclization, and dehydration/oxidation steps.
While many complex organic reactions proceed through concerted, or pericyclic, pathways where bond formation and cleavage occur in a single, synchronous step, the common syntheses of the benzimidazole core are generally understood to be stepwise processes. The reaction typically initiates with a bimolecular condensation, which is followed by subsequent intramolecular steps, rather than a single concerted cycloaddition.
Alternative synthetic strategies for forming benzimidazole scaffolds include pathways involving oxidative decarboxylation. In these reactions, starting materials containing a carboxylic acid group undergo cyclization with the concurrent loss of carbon dioxide. For instance, a reaction between an ortho-substituted aniline (B41778) and an arylglyoxylic acid can proceed through an intramolecular Michael addition of an in-situ generated α-iminocarboxylic acid, which is followed by decarboxylation to yield the N-heterocycle. organic-chemistry.org Another advanced method involves a photoinduced decarboxylative radical cascade. This process initiates with the light-induced decarboxylation of alkyl carboxylic acids, creating alkyl radicals that then participate in a cascade of alkylation and cyclization to form polycyclic benzimidazoles. rsc.org
The most prevalent pathway to the benzimidazole core begins with the nucleophilic attack of one of the amino groups of an o-phenylenediamine derivative onto the electrophilic carbonyl carbon of an aldehyde or carboxylic acid. researchgate.netresearchgate.net This initial nucleophilic addition forms a tetrahedral intermediate.
Following the initial addition, an intramolecular cyclization occurs. The second amino group of the diamine attacks the same carbon, leading to the formation of a five-membered dihydrobenzimidazole ring. acs.org This step is often facilitated by acidic conditions, which activate the carbonyl group toward nucleophilic attack. nih.gov The process can be summarized in the following general steps:
Activation of the carbonyl compound (e.g., an aldehyde) by a catalyst.
Nucleophilic attack by one of the amine groups of o-phenylenediamine on the activated carbonyl carbon.
Formation of a Schiff base intermediate after the elimination of water. researchgate.net
Intramolecular nucleophilic attack by the second amine group onto the imine carbon.
Formation of the non-aromatic dihydrobenzimidazole ring.
The final stage in the synthesis of the benzimidazole ring is the aromatization of the initially formed dihydrobenzimidazole intermediate. This is an oxidation process that results in the formation of a stable aromatic system. This step involves the elimination of two hydrogen atoms and can be achieved in several ways:
Air Oxidation: In many cases, the dihydro intermediate is susceptible to oxidation by atmospheric oxygen. beilstein-journals.org
Use of Oxidizing Agents: The reaction can be expedited by the addition of a mild oxidizing agent. A variety of oxidants have been employed, including hydrogen peroxide, manganese dioxide, and hypervalent iodine reagents. organic-chemistry.orgnih.gov
Reactivity of the Imidazole (B134444) Ring System
The chemical behavior of the benzimidazole scaffold is a composite of the properties of the fused benzene (B151609) and imidazole rings. The imidazole ring itself is an electron-rich aromatic system, which influences its reactivity.
The imidazole ring is generally more susceptible to electrophilic attack than other heterocycles like pyrazole (B372694) or thiazole (B1198619) due to its electron-rich nature. globalresearchonline.netslideshare.net In the unsubstituted imidazole, electrophilic substitution is favored at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq
However, in the case of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl, the reactivity is significantly modulated by the substituents on the benzimidazole core:
Fused Benzene Ring: The fusion of the benzene ring alters the electron distribution.
Nitro Group (-NO₂): The nitro group at the C5 position is a powerful electron-withdrawing and deactivating group. youtube.comvedantu.com Through a strong negative inductive (-I) and resonance (-M) effect, it significantly reduces the electron density of the entire bicyclic system, particularly at the ortho and para positions relative to itself. youtube.com This deactivation makes the benzimidazole ring much less reactive towards electrophilic substitution than an unsubstituted benzimidazole.
Methyl Group (-CH₃): The methyl group on the nitrogen atom (N1) is an electron-donating group and slightly activates the ring.
Interactive Table of Reaction Steps in Benzimidazole Synthesis
The following table outlines the key stages in a typical synthesis of the benzimidazole core from o-phenylenediamine and an aldehyde.
| Step | Process | Description | Intermediate/Product |
| 1 | Condensation | Nucleophilic attack of an amino group on the aldehyde carbonyl, followed by dehydration. | Schiff Base (Imine) |
| 2 | Cyclization | Intramolecular attack of the second amino group onto the imine carbon. | Dihydrobenzimidazole |
| 3 | Aromatization | Oxidation of the dihydrobenzimidazole to form the stable aromatic ring. | Benzimidazole |
Susceptibility to Nucleophilic Attack
The 1-Methyl-5-nitro-1H-benzo[d]imidazole scaffold is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This group significantly reduces the electron density of the aromatic system, making it electrophilic. Aromatic rings that are typically nucleophilic become electrophilic when they bear suitable electron-withdrawing substituents. wikipedia.org The nitro group, especially when positioned para or ortho to a potential leaving group, activates the ring towards nucleophilic substitution. wikipedia.org
Furthermore, the anions of benzimidazole and 5(6)-nitrobenzimidazole have been shown to participate in radical-nucleophilic substitution (SRN1) reactions, highlighting the ring's ability to engage with various nucleophiles. rsc.org The general principle of SNAr involves the formation of a stabilized intermediate, often called a Meisenheimer complex, after the nucleophile attacks the ring. wikipedia.org The stability of this complex is a key factor in the reaction's feasibility, and the presence of the nitro group is instrumental in providing this stabilization through resonance. wikipedia.org
Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroimidazole Scaffolds
A particularly significant transformation for nitroaromatic and nitroheterocyclic compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). organic-chemistry.orgwikipedia.org This reaction allows for the direct replacement of a hydrogen atom on an electrophilic aromatic ring with a substituent, a departure from typical SNAr reactions that require a leaving group like a halogen. wikipedia.org The VNS reaction is highly valuable for the functionalization of C-H bonds in electron-deficient rings. organic-chemistry.org
The mechanism of VNS involves the attack of a carbanion, which carries a leaving group at its nucleophilic center, on the electron-deficient aromatic ring. organic-chemistry.org This initial step forms a σ-adduct, also known as a Meisenheimer-type adduct. nih.gov Following the addition, a base induces a β-elimination of an acid (e.g., HCl), which leads to the formation of a nitrobenzylic carbanion and subsequent rearomatization upon acidic work-up to yield the substituted product. organic-chemistry.orgnih.gov
For nitro-substituted aromatic compounds, the VNS reaction typically occurs at positions ortho or para to the nitro group. organic-chemistry.org This regioselectivity is a key feature of the reaction. The process has been successfully applied to the 5-nitroimidazole scaffold, enabling the introduction of various substituents. nih.gov For example, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield products of C-H alkylation via VNS. nih.gov The mechanism consists of the formation of the Meisenheimer-type adduct followed by a base-induced β-elimination of sulfinic acid. nih.gov
Table 1: Key Features of the VNS Reaction on Nitroaromatic Scaffolds
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic substitution of a hydrogen atom on an electrophilic aromatic or heteroaromatic ring. | organic-chemistry.orgwikipedia.org |
| Key Reactants | An electron-deficient aromatic/heteroaromatic compound (e.g., nitroarene) and a nucleophile (carbanion) bearing a leaving group. | organic-chemistry.org |
| Mechanism Steps | 1. Addition of the carbanion to form a σ-adduct (Meisenheimer complex). 2. Base-induced β-elimination of the leaving group. 3. Protonation during work-up to give the final product. | organic-chemistry.orgnih.gov |
| Regioselectivity | Substitution generally occurs at positions ortho and para to the activating nitro group. | organic-chemistry.org |
| Required Conditions | Typically requires more than two equivalents of a strong base and an appropriate solvent to facilitate carbanion formation and elimination. | organic-chemistry.org |
Influence of pH and Solvents on Reactivity (e.g., HCl in salt formation, water/methanol (B129727) for solubility)
The reactivity, solubility, and stability of this compound are profoundly influenced by the surrounding chemical environment, specifically the pH and the choice of solvent. wikipedia.org Solvents can affect reaction rates and equilibrium by differentially solvating reactants, products, and transition states. wikipedia.org
HCl in Salt Formation: The "HCl" in the compound's name signifies that it exists as a hydrochloride salt. This is achieved by reacting the parent benzimidazole base with hydrochloric acid. The basic nitrogen atom in the imidazole ring is protonated, forming a positively charged imidazolium (B1220033) ion, with the chloride ion acting as the counter-ion. This salt formation is a common strategy to improve the aqueous solubility and crystalline properties of amine-containing pharmaceutical compounds.
Influence of pH: The pH of the medium is critical. In acidic conditions, the compound remains in its protonated, salt form. However, the addition of a base, such as sodium hydroxide (B78521), will deprotonate the imidazolium ion, reverting it to the free base form. This pH-dependent conversion is a standard procedure in the synthesis and purification of such compounds, often used during the work-up phase of a reaction to precipitate the product from an aqueous solution. For aliphatic nitro compounds, pH is also crucial as they can be deprotonated at the α-position by bases to form reactive anionic intermediates. frontiersin.org
Solvent Effects: The choice of solvent plays a multifaceted role in reactions involving the benzimidazole scaffold.
Solubility: Polar solvents like methanol and ethanol (B145695) are often used for recrystallization to purify the final products. The solubility in these solvents is essential for achieving high-purity crystalline solids.
Reactivity: The dielectric constant and coordinating ability of a solvent can alter reaction pathways and selectivity. wikipedia.org In substitution reactions, polar aprotic solvents like dimethylformamide (DMF) are frequently used because they can effectively solvate cations while leaving anions relatively free, which can enhance the reactivity of nucleophiles. nih.govchemrxiv.org Conversely, protic solvents can form hydrogen bonds with nucleophiles, potentially decreasing their reactivity. wikipedia.org
Reaction Medium: Solvents like dimethoxyethane and ethanol are used as the primary medium for carrying out synthetic steps, such as cyclization reactions to form the benzimidazole ring itself. The selection between different solvents, such as chlorinated solvents versus more environmentally benign alternatives like PivCN or PhCF3, can also impact reaction conversion and chemoselectivity. chemrxiv.org Studies on the hydrolysis of related compounds like p-nitrobenzoyl chloride show that product selectivities are directly dependent on the composition of alcohol-water solvent mixtures. rsc.org
Table 2: Role of pH and Solvents in Transformations of Nitrobenzimidazoles
| Factor | Influence and Application | Example Reference |
|---|---|---|
| Acidic pH (e.g., HCl) | Forms the hydrochloride salt, increasing water solubility and stability. Used in reaction work-ups. | rsc.org |
| Basic pH (e.g., NaOH) | Neutralizes the HCl salt to the free base, often causing precipitation from aqueous solution for isolation. | |
| Methanol/Ethanol | Used for recrystallization and purification of final products. Can also serve as a reaction solvent. | rsc.org |
| Dimethylformamide (DMF) | A polar aprotic solvent often used to facilitate nucleophilic substitution reactions. | nih.govchemrxiv.org |
| Water | Used as a solvent and in work-up procedures (e.g., pouring the reaction mixture into ice water to precipitate the product). Its high polarity stabilizes charged species. | wikipedia.orgrsc.org |
| Chlorinated Solvents (e.g., CH2Cl2) | Commonly used in organic synthesis, but alternatives are sought due to environmental concerns. Affects chemoselectivity. | chemrxiv.org |
Biological Activity and Mechanistic Insights in Vitro Studies of Nitrobenzimidazole and Benzimidazole Derivatives
Broad Spectrum of Biological Activities
The benzimidazole (B57391) scaffold, an isostere of naturally occurring purine (B94841) nucleotides, has garnered significant attention from medicinal chemists and biologists due to its remarkable pharmacological properties. nih.govnih.gov This heterocyclic pharmacophore is a crucial component in the development of new drugs and pharmaceuticals. nih.gov Derivatives of benzimidazole, including nitrobenzimidazoles, have been shown to possess a wide array of biological activities. rsc.orgresearchgate.net The versatility of the benzimidazole ring, which allows for substitution at the 1, 2, and/or 5(or 6) positions, enables the creation of diverse compounds with a broad spectrum of biological actions. rsc.org
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with various synthesized compounds exhibiting activity against a range of bacteria and fungi. nih.govresearchcommons.org The antimicrobial efficacy of these compounds is often dependent on the nature and position of the substituents on the benzimidazole core. nih.gov
Nitroimidazole and benzimidazole derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Novel 1,2-disubstituted benzimidazole derivatives have demonstrated good antibacterial activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli. nih.gov Certain compounds in this series exhibited absolute bactericidal activity against the tested strains within 24 hours. nih.gov
Some synthesized benzimidazole derivatives have displayed moderate antibacterial activity against S. aureus and E. coli. tandfonline.com In a separate study, novel synthesized nitroimidazole compounds were evaluated for their effects against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli. nih.gov One particular nitroimidazole compound, 8g, showed a low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 1/2 µg/mL against S. aureus. nih.gov Several other compounds in this series also exerted significantly higher antibacterial effects against MRSA than the reference drug metronidazole. nih.gov
Furthermore, a library of 53 benzimidazole derivatives with substituents at positions 1, 2, and 5 were screened against various bacteria. nih.gov Some of these compounds, particularly those with 5-halo substituents and derivatives of (S)-2-ethanaminebenzimidazole, showed antibacterial activity against two MRSA strains with MICs comparable to ciprofloxacin. nih.gov
| Compound/Derivative Class | Bacterium | Activity | Reference |
| 1,2-disubstituted benzimidazoles | B. cereus, E. coli, S. aureus | Good antibacterial activity | nih.gov |
| Nitroimidazole compound 8g | S. aureus | MIC/MBC: 1/2 µg/mL | nih.gov |
| Various nitroimidazoles | MRSA | Significantly higher activity than metronidazole | nih.gov |
| 5-halo benzimidazole derivatives | MRSA | MICs comparable to ciprofloxacin | nih.gov |
Benzimidazole derivatives are recognized for their antifungal activities, with some compounds showing greater potency than others based on their structural features. nih.gov For instance, alkylbenzimidazoles have been reported to be more active than their benzotriazole (B28993) counterparts. nih.gov Azole compounds, a class that includes imidazoles, function by inhibiting the fungal cytochrome P450 3A-dependent C14-α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Several studies have highlighted the antifungal potential of newly synthesized benzimidazole derivatives. In one study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were the most effective among the tested compounds, exhibiting better antifungal activity than benzotriazole derivatives. nih.gov These compounds were effective against various clinical species of Candida and Aspergillus. nih.gov Another study reported that certain benzimidazole derivatives showed good antifungal activity against Candida albicans, with MIC values comparable to fluconazole (B54011) and miconazole. nih.gov
However, not all benzimidazole derivatives exhibit broad-spectrum antifungal activity. One study found that none of the synthesized 5-ethoxycarbonyl-2-(substituted-benzyl or phenoxymethyl)benzimidazoles had antifungal activity against Candida parapsilosis, Candida stellatoidea, and Candida pseudotropicalis at a concentration of 100 micrograms/ml. nih.gov Conversely, a series of novel benzimidazole-containing flavonol derivatives were designed as potential tubulin polymerization inhibitors, with one compound, A23, showing optimal antifungal activity against Botrytis cinerea. acs.org
| Compound/Derivative Class | Fungus | Activity | Reference |
| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | High antifungal effect | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | High antifungal effect | nih.gov |
| Benzimidazole derivative 4a | C. albicans | MIC: 6.25 µg/mL | nih.gov |
| Benzimidazole-containing flavonol A23 | Botrytis cinerea | EC50: 0.338 µg/mL | acs.org |
| 5-ethoxycarbonyl-2-(substituted-benzyl or phenoxymethyl)benzimidazoles | C. parapsilosis, C. stellatoidea, C. pseudotropicalis | No activity at 100 µg/mL | nih.gov |
Benzimidazole derivatives have been investigated as potential therapeutic agents against a variety of parasites, including those responsible for major human diseases. nih.gov
For Trypanosoma cruzi, the causative agent of Chagas disease, novel pyrazole-benzimidazole derivatives have shown activity against both trypomastigotes and intracellular amastigotes. nih.gov Two compounds in this series, 1i and 1j, demonstrated potent activity against intracellular amastigotes with high selectivity. nih.gov Molecular docking studies suggest that these compounds target the catalytic domain of cruzain, a key cysteine protease in the parasite. nih.gov In another study, some tetrahydro-1-benzazepine derivatives showed remarkable activity against the epimastigote and intracellular amastigote forms of T. cruzi. researchgate.netmedchemexpress.com
Regarding Leishmania donovani, the parasite that causes visceral leishmaniasis, monocationic 5-guanidinobenzimidazoles have been studied as broad-spectrum antiprotozoal agents, though they showed no significant activity against L. donovani. nih.gov However, hybrids of benzimidazole and pentamidine (B1679287) derivatives have been tested against Leishmania mexicana, with some compounds showing greater activity than the reference drug pentamidine. mdpi.com
In the context of Trypanosoma brucei, which causes African trypanosomiasis, 5-guanidinobenzimidazoles were investigated but showed less efficacy compared to their activity against Plasmodium falciparum. nih.gov
| Compound/Derivative Class | Parasite | Activity | Reference |
| Pyrazole-benzimidazole 1i | Trypanosoma cruzi (intracellular amastigotes) | IC50 = 6.6 µM | nih.gov |
| Pyrazole-benzimidazole 1j | Trypanosoma cruzi (intracellular amastigotes) | IC50 = 9.4 µM | nih.gov |
| Tetrahydro-1-benzazepine derivatives | Trypanosoma cruzi | Remarkable activity | researchgate.netmedchemexpress.com |
| Benzimidazole-pentamidine hybrids | Leishmania mexicana | More active than pentamidine | mdpi.com |
| 5-guanidinobenzimidazoles | Trypanosoma brucei | Less efficacious than against P. falciparum | nih.gov |
Antiviral Activity (e.g., against HIV, Herpes HSV-1, RNA influenza, HCMV)
The benzimidazole scaffold has been a source of compounds with significant antiviral properties. researchgate.net A number of benzimidazole derivatives have demonstrated activity against important viruses such as HIV, herpes simplex virus (HSV-1), RNA influenza, and human cytomegalovirus (HCMV). researchgate.net
In particular, benzimidazole ribonucleosides have been identified as potent and selective inhibitors of human CMV replication. nih.govresearchgate.net For example, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and maribavir (B1676074) are two such compounds that act through different mechanisms. nih.govresearchgate.net BDCRB interferes with the processing and maturation of viral DNA, while maribavir inhibits the viral enzyme pUL97, thereby disrupting DNA synthesis. nih.govresearchgate.net These compounds were found to be active against various laboratory and clinical isolates of human CMV, including those resistant to ganciclovir. nih.govresearchgate.net However, these specific benzimidazole ribonucleosides were inactive against HSV-1. nih.govresearchgate.net
In a broader screening, forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated for their antiviral activity against a range of viruses. nih.gov While many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), some also exhibited moderate activity against Herpes Simplex type 1 (HSV-1). nih.gov
| Compound/Derivative Class | Virus | Activity | Reference |
| 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Potent and selective inhibitor | nih.govresearchgate.net |
| Maribavir | Human Cytomegalovirus (HCMV) | Potent and selective inhibitor | nih.govresearchgate.net |
| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Herpes Simplex Virus type 1 (HSV-1) | Moderately active | nih.gov |
| Benzimidazole ribonucleosides (BDCRB, Maribavir) | Herpes Simplex Virus type 1 (HSV-1) | Inactive | nih.govresearchgate.net |
Anticancer Mechanisms
Benzimidazole and its derivatives have emerged as a significant class of compounds in cancer therapeutics, with research demonstrating a variety of mechanisms through which they exert their anticancer effects. nih.govnih.gov These mechanisms range from targeting specific molecules to more general, non-gene-specific strategies. nih.gov
One of the primary anticancer mechanisms of benzimidazole derivatives is the inhibition of microtubule polymerization. nih.govbiotech-asia.org By disrupting microtubule dynamics, these compounds hinder cell proliferation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govbiotech-asia.org For example, mebendazole (B1676124) has been shown to induce G2/M phase arrest and apoptosis in melanoma and lung cancer cells by preventing microtubule assembly. biotech-asia.org
Benzimidazole derivatives also act as inhibitors of various enzymes crucial for cancer cell survival and proliferation. nih.govrsc.org These include topoisomerase inhibitors, which interfere with DNA replication and repair, and protein kinase inhibitors. nih.gov Some derivatives function as poly(ADP-ribose) polymerase (PARP) inhibitors and dihydrofolate reductase inhibitors. nih.gov Furthermore, they can act as epigenetic regulators, targeting enzymes like histone deacetylases (HDACs), which play a role in gene expression. nih.govrsc.org
Induction of apoptosis, or programmed cell death, is another key anticancer mechanism of benzimidazole derivatives. biotech-asia.orgresearchgate.net They can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. biotech-asia.org This involves increasing mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases. biotech-asia.org
Additionally, some benzimidazole derivatives function as androgen receptor antagonists, disrupting androgen signaling which is crucial for certain types of cancer like prostate cancer. nih.gov
| Mechanism of Action | Description | Key Molecular Targets | Reference |
| Microtubule Inhibition | Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. | Tubulin | nih.govbiotech-asia.org |
| Enzyme Inhibition | Interferes with enzymes essential for DNA replication, repair, and cell signaling. | Topoisomerases, Protein Kinases, PARP, Dihydrofolate Reductase | nih.gov |
| Epigenetic Regulation | Modulates gene expression by targeting epigenetic enzymes. | Histone Deacetylases (HDACs) | nih.govrsc.org |
| Apoptosis Induction | Triggers programmed cell death through intrinsic and extrinsic pathways. | Mitochondria, Caspases | biotech-asia.orgresearchgate.net |
| Androgen Receptor Antagonism | Blocks androgen signaling pathways. | Androgen Receptor | nih.gov |
Enzyme Inhibition Studies
Phosphodiesterase Inhibitory Activity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. frontiersin.orgfrontiersin.org As such, PDE inhibitors have been developed for a wide range of therapeutic applications, including inflammatory diseases and cardiovascular disorders. frontiersin.orgfrontiersin.org Benzimidazole and its derivatives have emerged as a promising class of PDE inhibitors.
A study focusing on 6-nitrobenzimidazole derivatives identified several compounds with potent phosphodiesterase inhibitory activity. researchgate.netnih.gov Out of thirty synthesized compounds, ten displayed varying degrees of inhibition, with some showing activity superior to the standard inhibitor EDTA. nih.gov The structure-activity relationship revealed that the nature and position of substituents on the phenyl ring attached to the benzimidazole core were crucial for activity. researchgate.net For example, compound 30 , with a 2-hydroxy-3-methoxyphenyl substitution, was the most potent inhibitor in the series. researchgate.netnih.gov
| Compound | IC₅₀ (µM) |
| Compound 30 | 1.5 ± 0.043 |
| Compound 1 | 2.4 ± 0.049 |
| Compound 11 | 5.7 ± 0.113 |
| Compound 13 | 6.4 ± 0.148 |
| Compound 14 | 10.5 ± 0.51 |
| Compound 9 | 11.49 ± 0.08 |
| EDTA (Standard) | 274 ± 0.007 |
| Data represents the phosphodiesterase inhibitory activity of selected 6-nitrobenzimidazole derivatives. nih.gov |
Other research has focused on developing benzimidazole derivatives as selective inhibitors for specific PDE isoforms, such as PDE10A, which is a target for treating neuropsychiatric and neurodegenerative disorders. nih.govnih.gov Optimization of a lead compound resulted in derivatives with high potency and improved metabolic stability. nih.gov For instance, compound 14·3HCl was identified as a potent PDE10A inhibitor with an IC₅₀ value of 2.8 nmol/L and over 3500-fold selectivity against other PDE families. nih.gov
Glycation Inhibition (e.g., Fructose-Mediated Protein Glycation)
Glycation is a non-enzymatic reaction between reducing sugars, such as fructose (B13574) and glucose, and the free amino groups of proteins, lipids, and nucleic acids. google.comsemanticscholar.org This process leads to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other age-related diseases. google.com Fructose, in particular, has been shown to be a more potent glycating agent than glucose. nih.gov
Derivatives of 6-nitrobenzimidazole have been investigated for their ability to inhibit fructose-mediated protein glycation. nih.gov In an in-vitro model using human serum albumin (HSA) and fructose, these compounds demonstrated significant antiglycation activity. nih.gov The study identified that these derivatives could prevent the formation of AGEs and the associated protein oxidation. google.comnih.gov The most promising derivative, 4-(6-nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol (derivative 5), was studied further for its protective effects. nih.gov The inhibition of glycation is a crucial therapeutic strategy for preventing diabetic complications, and these findings highlight the potential of nitrobenzimidazole derivatives in this context. google.comd-nb.info
Modulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.govfrontiersin.org While they play roles in cell signaling, excessive ROS production leads to oxidative stress, which can damage cells and contribute to various diseases, including cancer. nih.govfrontiersin.org The modulation of ROS levels is therefore a key area of therapeutic interest.
Nitrobenzimidazole derivatives have been shown to influence the production of intracellular ROS. nih.gov Specifically, AGEs derived from fructose can induce a significant increase in intracellular ROS, leading to cellular damage. google.comnih.gov Studies have demonstrated that certain 6-nitrobenzimidazole derivatives can counteract this effect. nih.gov For example, the derivative 4-(6-nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol was found to ameliorate the elevated intracellular oxidative stress in rat hepatocytes that were exposed to fructose-derived AGEs. nih.gov This protective effect against ROS-induced damage is closely linked to the compound's antiglycation properties. The generation of ROS is also a mechanism by which some anticancer agents induce cell death, and the ability of certain compounds to induce G2/M cell cycle arrest and apoptosis has been associated with the generation of ROS. mdpi.comnih.gov
Other Biological Activities (e.g., Vasorelaxant, Anticonvulsant)
While research on the specific compound 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is limited in publicly available literature, the broader classes of nitrobenzimidazole and benzimidazole derivatives have been the subject of investigations into their potential vasorelaxant and anticonvulsant properties. These studies provide valuable insights into the possible biological activities of this structural class.
Vasorelaxant Activity of Nitrobenzimidazole and Benzimidazole Derivatives
Certain benzimidazole derivatives have been explored for their potential to relax blood vessels, a key mechanism in managing hypertension. The introduction of a nitro group at the 5-position of the benzimidazole ring, a feature of the subject compound, has been a strategy in the design of new vasorelaxant agents.
In vitro studies on a series of 5-nitro benzimidazole derivatives have demonstrated their potential as vasorelaxants. These compounds were evaluated for their ability to relax rat aortic rings that were pre-contracted with phenylephrine. The vasorelaxant effect of these derivatives was found to be dependent on their concentration and partially dependent on the endothelium, the inner lining of blood vessels. This suggests that their mechanism of action may involve factors released from the endothelium, such as nitric oxide or other endothelium-derived hyperpolarizing factors.
One study synthesized twenty novel 5-nitro benzimidazole derivatives and tested their vasorelaxant activity. While most of the synthesized compounds did not show significant activity, five compounds (BDZ3, BDZ6, BDZ12, BDZ18, and BDZ20) exhibited notable vasorelaxant potency with EC₅₀ values below 30 µM. The most potent among these was compound BDZ20, which demonstrated an efficacy of 93.94% in reducing the contraction induced by phenylephrine, with an EC₅₀ of 21.08 µM. The vasorelaxant effect was more pronounced in aortic rings with an intact endothelium compared to those where the endothelium had been removed.
Another study focused on 1H-benzo[d]imidazole analogues of Pimobendan, a known vasorelaxant, with substitutions at the 5-position. nih.gov The derivatives with a 5-nitro substitution were found to be potent vasorelaxants, exhibiting concentration- and partially endothelium-dependent effects with EC₅₀ values under 5 µM. nih.gov The most active compound in this series was 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, which had an EC₅₀ value of 1.81 µM and a maximum relaxation (Eₘₐₓ) of 91.7% in intact aortic rings. nih.gov This was approximately 2.5 times more active than Pimobendan. nih.gov The mechanism of vasorelaxation for some benzimidazole derivatives is thought to involve the inhibition of phosphodiesterase III (PDE-3), which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. nih.gov
Table 1: Vasorelaxant Activity of Selected 5-Nitrobenzimidazole (B188599) Derivatives
Anticonvulsant Activity of Benzimidazole Derivatives
The benzimidazole scaffold is also a component of various compounds investigated for anticonvulsant activity. These derivatives have been assessed in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.netdoaj.org
One study reported the evaluation of 2-mercaptobenzimidazole (B194830) derivatives for anticonvulsant properties using the MES model. researchgate.net Several synthesized compounds showed anticonvulsant effects. researchgate.net Another research effort focused on imidazo[1,2-a]benzimidazole derivatives, with some compounds demonstrating significant anticonvulsant activity in a corazole-induced seizure model. nih.gov
The mechanisms underlying the anticonvulsant effects of benzimidazole derivatives are varied and can involve modulation of different targets in the central nervous system. Some derivatives may enhance GABAergic neurotransmission, which is the primary inhibitory system in the brain. doaj.org Others may act by antagonizing NMDA receptors, which are involved in excitatory neurotransmission, or by modulating ion channels such as sodium and calcium channels. For instance, the diazepine-benzimidazole derivative, DAB-19, has been shown to inhibit spike propagation by blocking voltage-gated sodium channels.
A series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which contain a benzoxazole (B165842) ring structurally related to benzimidazole, were synthesized and evaluated for anticonvulsant activity. doaj.org The most promising compound from this series, 4g, exhibited potent activity against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. doaj.org Further investigation suggested that its mechanism of action may be related to an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. doaj.org
Table 2: Anticonvulsant Activity of Selected Benzoxazole Derivatives in Mice
While these findings are for related compound classes, they suggest that the nitrobenzimidazole scaffold present in this compound could potentially confer vasorelaxant or anticonvulsant activities. However, dedicated in vitro studies on this specific compound are necessary to confirm and characterize any such biological effects.
Applications in Advanced Chemical Synthesis and Material Science
Precursors and Intermediates in Organic Synthesis
Synthesis of Complex Heterocyclic Compounds
The 1-methyl-5-nitro-1H-benzimidazole core is a foundational unit for constructing more elaborate heterocyclic systems. Its primary and most documented use is as a key intermediate in the multi-step synthesis of other functionalized benzimidazoles. The nitro group at the 5-position is crucial; it can be reduced to an amino group, which can then undergo a wide range of further reactions, such as diazotization, acylation, or alkylation, to build new molecular architectures. This strategic placement allows for the late-stage introduction of diverse functional groups, a key advantage in creating libraries of compounds for drug discovery and other applications.
Intermediate for Active Pharmaceutical Ingredients (e.g., Bendamustine)
The most significant application of 1-methyl-5-nitro-1H-benzimidazole derivatives is as a critical intermediate in the synthesis of the anticancer drug Bendamustine. patsnap.comgoogle.com Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. google.com
The synthesis of Bendamustine involves creating a butanoic acid side chain at the 2-position of the benzimidazole (B57391) ring and subsequently reducing the nitro group to an amine, which is then converted to the bis(2-chloroethyl)amino functional group responsible for its cytotoxic activity. justia.com A common synthetic route starts with a substituted nitroaniline, such as 2-chloro-5-nitroaniline (B146338) or 2-fluoro-5-nitroaniline. patsnap.comgoogle.com The process generally proceeds through the formation of key intermediates like 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid or its corresponding alkyl esters. google.com
The following table outlines a generalized synthetic pathway to a key Bendamustine precursor starting from 2-chloro-5-nitroaniline.
| Step | Starting Material | Reagents | Intermediate Product | Description |
| 1 | 2-Chloro-5-nitroaniline | Glutaric anhydride | 5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid | An acylation reaction where the aniline (B41778) nitrogen attacks the anhydride. patsnap.com |
| 2 | 5-(2-chloro-5-nitroanilino)-5-oxopentanoic acid | Aqueous methylamine (B109427) | 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | A substitution reaction where methylamine displaces the chlorine atom. patsnap.com |
| 3 | 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | Acid (e.g., Sulfuric acid), Ethanol (B145695) | Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | An acid-catalyzed cyclization to form the benzimidazole ring, followed by esterification of the carboxylic acid. patsnap.comgoogle.com |
This ethyl ester is a direct precursor that undergoes reduction of the nitro group and subsequent elaboration to yield Bendamustine. google.comjustia.com
Potential in High Energy Density Materials Research
Nitro-substituted heterocyclic compounds are a major focus in the field of high-energy density materials (HEDMs) due to their high nitrogen content and large positive enthalpies of formation, which can result in significant energy release upon decomposition. researchgate.net Imidazole (B134444) and its derivatives, particularly those bearing multiple nitro groups, have been extensively studied for these properties. researchgate.netnih.gov
The energetic characteristics arise from the combination of the fuel (the carbon-hydrogen backbone) and the oxidizer (the nitro groups) within the same molecule. While research has focused on compounds like 1-methyl-2,4,5-trinitroimidazole, the fundamental properties of the nitroimidazole scaffold suggest that related structures could also possess energetic properties. researchgate.net However, specific studies evaluating 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl as a high-energy density material are not prominent in current scientific literature. The research in this area tends to focus on molecules with a higher ratio of nitro groups to the carbon framework to maximize energy output.
Development of Diagnostic Markers (e.g., Hypoxia Markers)
The selective diagnosis of hypoxic tissues, which are regions of low oxygen concentration common in solid tumors, is a critical goal in oncology. Nitroaromatic compounds, especially nitroimidazoles, are the most widely explored class of chemical probes for this purpose. nih.govopenmedscience.com
The underlying mechanism relies on the bioreduction of the nitro group. In well-oxygenated cells, the initial one-electron reduction of the nitro group forms a radical anion that is rapidly re-oxidized back to the parent compound by molecular oxygen. nih.gov However, under hypoxic conditions where oxygen is scarce, this re-oxidation is inhibited. The radical anion can undergo further, irreversible reduction, leading to the formation of reactive species that covalently bind to intracellular macromolecules. openmedscience.com By labeling the nitroimidazole with a radioisotope (e.g., ¹⁸F for PET imaging), the accumulation of the probe in hypoxic cells can be visualized and quantified. openmedscience.com
Several nitroimidazole and nitrobenzimidazole derivatives have been evaluated as radiosensitizers and diagnostic agents for hypoxia. nih.govnih.gov For instance, 2-nitrobenzimidazole was assessed for its potential as a hypoxic cell radiosensitizing agent. nih.gov While the 1-methyl-5-nitro-1H-benzimidazole structure contains the necessary nitro-heterocyclic core for potential activity as a hypoxia marker, specific research designating it for the development of diagnostic markers is not extensively documented. The field has largely concentrated on other derivatives like Misonidazole and [¹⁸F]FAZA for clinical and preclinical imaging. openmedscience.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-5-nitro-1H-benzo[d]imidazole HCl, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves diazotization and coupling reactions. For example, (E)-2-((4-chlorophenyl)diazenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole derivatives are synthesized via a general procedure using NaNO₂, HCl, and coupling agents under controlled pH and temperature. Key intermediates, such as 1-methyl-6-nitro-1H-benzo[d]imidazol-2-amine, are prepared by reacting N1-methyl-5-nitrobenzene-1,2-diamine with cyanogen bromide in acetonitrile/water . Optimization includes adjusting stoichiometry, reaction time (e.g., 2–4 hours), and purification via column chromatography (e.g., ethyl acetate/cyclohexane).
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C5, methyl at N1) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Melting point analysis : Compare with literature values (e.g., nitro-substituted benzimidazoles typically melt between 180–220°C) .
Q. What crystallographic tools are suitable for resolving the solid-state structure of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters include hydrogen-bonding patterns (e.g., N–H···Cl interactions in the HCl salt) and π-stacking distances. SHELXTL is robust for handling high-resolution or twinned data .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of 1-methyl-5-nitro-1H-benzo[d]imidazole derivatives?
- Methodological Answer : Employ density-functional theory (DFT) with the B3LYP hybrid functional and 6-31G* basis set to calculate:
- HOMO-LUMO gaps : Nitro groups reduce the gap, enhancing electrophilicity .
- Electrostatic potential maps : Identify reactive sites (e.g., nitro group as an electron-deficient center) .
- Validate results against experimental UV-Vis spectra (e.g., λₐᵦₛ for azo derivatives: 450–500 nm) .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for nitro-substituted benzimidazoles?
- Methodological Answer :
- Systematic substitution : Compare analogues (e.g., 7-Cl vs. 7-CF₃) to isolate nitro group effects on bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase domain) and reconcile discrepancies between computational and experimental IC₅₀ values .
- Meta-analysis : Cross-reference datasets from multiple studies to identify outliers (e.g., solubility variations in HCl vs. freebase forms) .
Q. How does the nitro group influence photostability and degradation pathways under experimental conditions?
- Methodological Answer :
- Photolysis studies : Expose solutions to UV light (254–365 nm) and monitor degradation via HPLC. Nitro groups often undergo reduction to amines under prolonged irradiation .
- LC-MS/MS : Identify degradation products (e.g., 1-methyl-5-amino derivatives) .
- Kinetic modeling : Use first-order decay models to predict half-lives in buffer systems (pH 4–9) .
Q. What intermolecular interactions dominate in the solid-state packing of this compound?
- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to hydrogen-bonding networks. For HCl salts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
